5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
Overview
Description
5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dichlorophenyl group and an oxoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Oxoethoxy Moiety: The oxoethoxy group can be attached through an etherification reaction using an appropriate alkylating agent, such as ethyl chloroformate, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit key enzymes involved in metabolic pathways or interact with cellular receptors to trigger specific biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU): An herbicide that inhibits photosynthesis by blocking the electron transport chain in photosystem II.
3,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds.
3,4-Dichlorophenol: Utilized in the preparation of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents.
Uniqueness
5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one scaffold with a 3,4-dichlorophenyl group and an oxoethoxy moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O4/c1-10-6-17(19-11(2)12(3)20(24)26-18(19)7-10)25-9-16(23)13-4-5-14(21)15(22)8-13/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWNUXBTODHHPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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